Cas no 1234-28-2 (Thiourea,N,N'-bis(4-nitrophenyl)-)
Thiourea,N,N'-bis(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Thiourea,N,N'-bis(4-nitrophenyl)-
- 1,3-bis(4-nitrophenyl)thiourea
- 1,3-bis-(4-nitrophenyl)thiourea
- 1,3-bis-(4-nitro-phenyl)-thiourea
- 1,3-bis(p-nitrophenyl)thiourea
- 4,4'-Dinitrothiocarbanilide
- AC1MHXM4
- BRN 2951750
- Carbanilide, 4,4'-dinitrothio-
- N,N'-Bis-(4-nitro-phenyl)-thioharnstoff
- N,N'-bis-(4-nitro-phenyl)-thiourea
- N,N'-bis(p-nitrophenyl)thiourea
- N,N'-Bis-< 4-nitro-phenyl> -thioharnstoff
- NSC24673
- 3-12-00-01628 (Beilstein Handbook Reference)
- N,N'-Bis(4-nitrophenyl)thiourea
- NSC-24673
- Thiourea, N,N'-bis(4-nitrophenyl)-
- NSC 24673
- AKOS003707532
- SCHEMBL14633632
- 1234-28-2
- DTXSID30154005
-
- Inchi: 1S/C13H10N4O4S/c18-16(19)11-5-1-9(2-6-11)14-13(22)15-10-3-7-12(8-4-10)17(20)21/h1-8H,(H2,14,15,22)
- InChI Key: OBKCWSBEZHAAMS-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC(=CC=1)[N+](=O)[O-])NC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 318.0424
- Monoisotopic Mass: 318.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 148Ų
Experimental Properties
- Density: 1.58
- Boiling Point: 503.5°C at 760 mmHg
- Flash Point: 258.3°C
- Refractive Index: 1.791
- PSA: 110.34
- LogP: 4.50430
Thiourea,N,N'-bis(4-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124982-250mg |
1,3-Bis(4-nitrophenyl)thiourea |
1234-28-2 | 95% | 250mg |
$188.16 | 2023-09-03 | |
| Alichem | A019124982-1g |
1,3-Bis(4-nitrophenyl)thiourea |
1234-28-2 | 95% | 1g |
$507.74 | 2023-09-03 |
Thiourea,N,N'-bis(4-nitrophenyl)- Related Literature
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Isabelle L. Kirby,Mateusz B. Pitak,Claire Wilson,Philip A. Gale,Simon J. Coles CrystEngComm 2015 17 2815
Additional information on Thiourea,N,N'-bis(4-nitrophenyl)-
Recent Advances in the Study of Thiourea,N,N'-bis(4-nitrophenyl)- (CAS: 1234-28-2) in Chemical Biology and Pharmaceutical Research
Thiourea,N,N'-bis(4-nitrophenyl)- (CAS: 1234-28-2) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiourea core flanked by two 4-nitrophenyl groups, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a kinase inhibitor, antimicrobial agent, and fluorescent probe, among other applications. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanisms of action, therapeutic potential, and challenges in its utilization.
One of the most notable advancements in the study of Thiourea,N,N'-bis(4-nitrophenyl)- is its role as a kinase inhibitor. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent in vitro studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinase targets, including tyrosine kinases and serine/threonine kinases. The mechanism of inhibition appears to involve competitive binding to the ATP-binding site of the kinases, thereby disrupting their catalytic activity. These findings suggest that Thiourea,N,N'-bis(4-nitrophenyl)- could serve as a promising lead compound for the development of novel kinase-targeted therapies.
In addition to its kinase inhibitory properties, Thiourea,N,N'-bis(4-nitrophenyl)- has also been investigated for its antimicrobial potential. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic pathways. Furthermore, the compound's ability to act as a fluorescent probe has been leveraged in imaging studies to visualize bacterial infections in real-time, offering a dual therapeutic and diagnostic (theranostic) approach.
Despite its promising applications, several challenges remain in the utilization of Thiourea,N,N'-bis(4-nitrophenyl)-. One major issue is its relatively low solubility in aqueous media, which can limit its bioavailability and efficacy in vivo. Recent efforts have focused on chemical modifications and formulation strategies to improve its solubility and pharmacokinetic properties. For instance, researchers have explored the synthesis of prodrugs and nanoparticle-based delivery systems to enhance its therapeutic performance. Additionally, toxicity studies are ongoing to evaluate its safety profile and potential side effects, which are critical for its translation into clinical applications.
In conclusion, Thiourea,N,N'-bis(4-nitrophenyl)- (CAS: 1234-28-2) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity and fluorescence imaging, underscore its versatility as a research tool and therapeutic candidate. However, further studies are needed to address its limitations and optimize its properties for clinical use. The ongoing research in this area holds promise for the development of novel therapies and diagnostic tools, making it a compound of great interest to the scientific community.
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